![molecular formula C9H4BrF3O B2940438 3-Bromo-5-(trifluoromethoxy)phenylacetylene CAS No. 2366994-52-5](/img/structure/B2940438.png)
3-Bromo-5-(trifluoromethoxy)phenylacetylene
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Overview
Description
3-Bromo-5-(trifluoromethoxy)phenylacetylene is an organic compound with the CAS Number: 2366994-52-5 . It has a molecular weight of 265.03 . It is in liquid form at ambient temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 1-bromo-3-ethynyl-5-(trifluoromethoxy)benzene . The InChI code is 1S/C9H4BrF3O/c1-2-6-3-7(10)5-8(4-6)14-9(11,12)13/h1,3-5H .Physical And Chemical Properties Analysis
3-Bromo-5-(trifluoromethoxy)phenylacetylene is a liquid at ambient temperature . It is stored at 2-8°C .Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-(trifluoromethoxy)phenylacetylene: is a valuable intermediate in medicinal chemistry. It’s used for the synthesis of biologically active compounds, such as multisubstituted purines that act as P2X7 antagonists for pain treatment . Its trifluoromethoxy group can enhance the bioavailability and metabolic stability of pharmaceuticals.
Material Science
In material science, this compound serves as a precursor for creating advanced materials with specific fluorinated patterns. These patterns are crucial for developing materials with unique properties like increased resistance to solvents and thermal stability .
Environmental Science
The environmental applications of 3-Bromo-5-(trifluoromethoxy)phenylacetylene include its use as a building block for compounds that can be used in environmental remediation processes. Its derivatives may help in the development of sensors for detecting environmental pollutants .
Analytical Chemistry
Analytical chemists utilize 3-Bromo-5-(trifluoromethoxy)phenylacetylene for creating reference standards and reagents. These are essential for developing analytical methods to quantify or identify other substances with precision and accuracy .
Organic Synthesis
This compound is instrumental in organic synthesis, where it’s used as a reagent for introducing the trifluoromethoxy phenyl group into various molecular frameworks. This is particularly useful in synthesizing complex organic molecules with potential applications in various fields .
Pharmaceutical Research
In pharmaceutical research, 3-Bromo-5-(trifluoromethoxy)phenylacetylene is used to develop new drug candidates. Its incorporation into drug molecules can improve their pharmacokinetic properties, such as increased lipophilicity, which can lead to better drug absorption and efficacy .
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-ethynyl-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c1-2-6-3-7(10)5-8(4-6)14-9(11,12)13/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOFFGVHAKABQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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